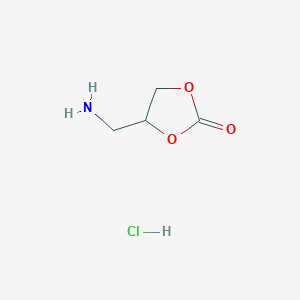
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Aminomethylphenylboronic acid hydrochloride” is a chemical compound with the CAS Number: 75705-21-4 . It has a molecular weight of 187.43 . It is stored in a dark place, under an inert atmosphere, at 2-8°C . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the preparation method of 4-aminomethylbenzoic acid involves preparing 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate); reacting the 4-carboxylbenzaldehyde or an alkyl ester thereof (methyl 4-formyl benzoate) with hydroxyamine to oximate the same; and contact reducing 4-carboxylbenzaldehyde oxime or an alkyl ester oxime thereof obtained by the oximation, through hydrogen in a sodium hydroxide aqueous solution .
Molecular Structure Analysis
The molecular formula of “4-Aminomethylphenylboronic acid hydrochloride” is C7H11BClNO2 . The InChI key is HUZNRXFJHYNUMV-UHFFFAOYSA-N .
Chemical Reactions Analysis
Amines, such as the ones we are discussing, can undergo various reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also be converted into alkenes by an elimination reaction .
Physical And Chemical Properties Analysis
“4-Aminomethylphenylboronic acid hydrochloride” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .
Applications De Recherche Scientifique
Quantitative NMR Analysis of Lignins
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a reagent closely related to the chemical structure of interest, has been used in the quantitative NMR analysis of hydroxyl groups in lignins. This application is crucial for understanding the complex phenolic content in lignins, which has implications for biofuel production and material science. The methodology provides accurate determination of condensed and uncondensed phenolic moieties, offering insights into the structural composition of lignins (Granata & Argyropoulos, 1995).
Anticholinergic Activity
Research on the synthesis and configurational assignments of 4-dimethyl aminomethyl-2[1-aryl (or cyclohexyl)-1-hydroxy-1-phenyl]methyl-1,3-dioxolans reveals their anticholinergic potency. These compounds, derived from modifications of the 4-(aminomethyl)-1,3-dioxolan-2-one structure, demonstrate the importance of specific configurations for anticholinergic activity, providing a pathway for the development of new therapeutic agents (Brimblecombe et al., 1971).
Herbicide and Perfume Aldehyde Synthesis
4-Methacryloyloxymethyl-1,3-dioxolanes substituted with perfume and herbicide aldehyde residues have been synthesized, showcasing the versatility of dioxolane derivatives in creating compounds with varied industrial applications. This research highlights the role of the 2-substituent in the dioxolane ring on hydrolysis rates, impacting the stability and release of active ingredients in herbicide formulations and perfume products (Kamogawa et al., 1981).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSNJWOUYKEXMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)O1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

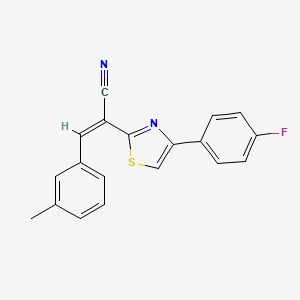
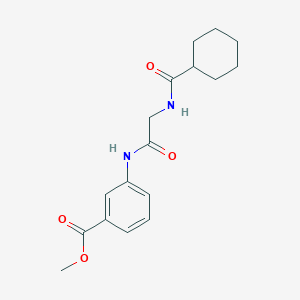

![7-Fluoro-3-[[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2993786.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
![N-[1-(2-Chloroacetyl)-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B2993790.png)
![(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid](/img/structure/B2993792.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)
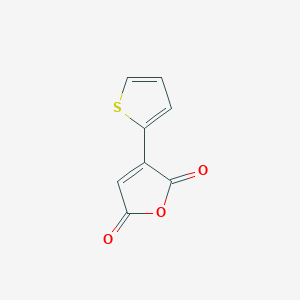
![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)
![2-[(4-benzyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2993800.png)
![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)
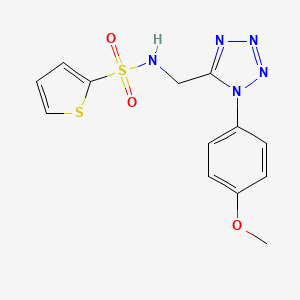
![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)